
Anticapsin
Eigenschaften
CAS-Nummer |
28978-07-6 |
---|---|
Molekularformel |
C9H13NO4 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |
InChI |
InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1 |
InChI-Schlüssel |
KHVZXXWDPSCGEK-MGVQOFIGSA-N |
SMILES |
C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |
Isomerische SMILES |
C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2 |
Kanonische SMILES |
C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |
Synonyme |
anticapsin |
Herkunft des Produkts |
United States |
Beschreibung
Anticapsin is a non-proteinogenic epoxycyclohexanone-containing amino acid produced by Bacillus subtilis as part of the dipeptide antibiotic bacilysin (L-Ala-L-anticapsin) . Its biosynthesis involves a four-enzyme pathway (BacA, BacB, YwfH, YwfG) that converts prephenate, a primary metabolite in aromatic amino acid biosynthesis, into tetrahydrotyrosine (H4Tyr), a precursor of this compound . This compound is released intracellularly upon cleavage of bacilysin by peptidases and acts as a potent inhibitor of glucosamine-6-phosphate synthase (GFA), a critical enzyme in peptidoglycan and fungal cell wall biosynthesis . This inhibition disrupts cell wall integrity, leading to microbial lysis . This compound’s stereochemistry was revised in the 1990s, confirming its (2S,4S,7R) configuration through enantioselective synthesis .
Vorbereitungsmethoden
Microbial Strains and Inoculum Preparation
This compound is biosynthesized by Streptomyces griseoplanus (NRRL 3507) and Bacillus spp., with distinct fermentation protocols for each genus. For S. griseoplanus, sporulated slant cultures are cultivated on agar containing 1% dextrin, 1.5% nutrisoy flour, 0.2% molasses, and 0.1% CaCO₃ at 34°C for six days. Inoculum is prepared in a seed medium of 1.5% glucose, 1.5% nutrisoy grits, 1% corn steep liquor, 0.5% NaCl, and 0.2% CaCO₃, incubated at 30°C for 48 hours with agitation.
Medium Composition and Optimization
A complex medium optimized for S. griseoplanus includes 150 g/L sucrose, 30 g/L dextrin, 20 g/L nutrisoy grits, 3 g/L Amber EHG (a nitrogen source), and 1 g/L yeast extract. Comparative studies reveal sucrose’s superiority over glucose, fructose, or starch, yielding 1,050 µg/mL this compound versus 790 µg/mL with glucose (Table 1).
Table 1: Impact of Carbon Sources on this compound Titer in S. griseoplanus
Carbon Source (100 g/L) | This compound Titer (µg/mL) |
---|---|
Sucrose | 1,050 |
Glucose | 790 |
Fructose | 750 |
Dextrin | 780 |
Starch | 470 |
Data derived from Boeck et al. (1971). |
High carbohydrate concentrations (150 g/L sucrose) prolong the idiophase, enabling sustained biosynthesis even during stationary growth. Supplementation with 0.2% dibasic potassium phosphate further enhances yields by 15–20%.
Fermentation Parameters
Fermentations are conducted in aerated 40-L vessels at 30°C, with dissolved oxygen maintained above 30% saturation. this compound production begins during the trophophase (24–48 hours) but peaks at 144 hours under sucrose-fed conditions. Static incubation post-aeration reduces titers by 95% within 7 hours due to enzymatic degradation, a loss mitigated by pasteurization (10 minutes at 80°C).
Isolation and Purification Techniques
Filtration and Adsorption
Post-fermentation, broth is filtered with 2% Hyflo Supercel, and the filtrate adjusted to pH 4.0. Adsorption onto Norite S.G. carbon (5% w/v) for one hour captures this compound, which is eluted with 30% methanol. Two sequential carbon treatments recover >90% of bioactive material, concentrating the compound for further purification (Figure 1).
Figure 1: Purification Scheme for this compound
Chromatographic Refinement
Silica gel chromatography (100 × 21.2 mm Hypercarb column) with a 0–95% acetonitrile gradient isolates this compound from contaminants. Final purification uses Dowex 50W-X2 (Na⁺ form), eluting with ammonium hydroxide to yield >95% pure this compound. Lyophilization stabilizes the product, with recoveries exceeding 80%.
Enzymatic Biosynthesis in Bacillus spp.
BacC-Mediated Oxidation
In Bacillus, this compound derives from prephenate via a pathway involving BacC, an NAD⁺-dependent oxidoreductase. BacC dehydrogenates 4S-H₄Tyr (a dihydrothis compound precursor) to install the C7 ketone group, a step confirmed by in vitro assays showing 4S-H₄Tyr specificity.
BacD-Catalyzed Dipeptide Ligation
BacD (YwfE), an ATP-grasp ligase, conjugates l-alanine to this compound, forming bacilysin. Substrate specificity studies indicate BacD accepts small N-terminal residues (e.g., alanine) and bulky C-terminal residues (e.g., this compound). BacD knockout strains accumulate intracellular this compound, confirming its role in dipeptide synthesis.
Analytical Quantification
Bioassays and Chemical Methods
Analyse Chemischer Reaktionen
Types of Reactions: Anticapsin undergoes various chemical reactions, including hydrolysis and inhibition reactions. One of the primary reactions involves the hydrolysis of bacilysin to release this compound, which then exerts its antibiotic effects .
Common Reagents and Conditions: The hydrolysis of bacilysin to release this compound is facilitated by specific proteinases found in target organisms such as Candida albicans . The reaction conditions typically involve the presence of these proteinases and an aqueous environment.
Major Products Formed: The major product formed from the hydrolysis of bacilysin is this compound itself. This compound then interacts with target enzymes, such as glucosamine-6-phosphate synthase, to inhibit their activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Anticapsin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and some fungi. The mechanism of action involves the irreversible inhibition of glucosamine-6-phosphate synthase, an essential enzyme in cell wall biosynthesis. This inhibition occurs through the covalent binding of this compound to the enzyme's active site, mimicking the natural substrate glutamine .
Case Study: Efficacy Against Candida albicans
A study demonstrated that this compound released from bacilysin could effectively inhibit Candida albicans, a common fungal pathogen. The compound was shown to disrupt cell wall synthesis, leading to cell lysis and death . This finding highlights this compound's potential as an antifungal agent, particularly in treating candidiasis.
Biosynthesis and Genetic Engineering
The biosynthesis of this compound is facilitated by a series of enzymes encoded within the bac operon of Bacillus species. Key enzymes include BacA, BacB, BacC, and BacD, which work together to convert prephenate into this compound via a non-ribosomal peptide synthesis pathway .
Table 1: Enzymatic Roles in this compound Biosynthesis
Potential for Drug Development
Given its unique mechanism of action and efficacy against resistant strains of bacteria and fungi, this compound is being explored as a lead compound for new antimicrobial drugs. Research indicates that modifications to the this compound structure could enhance its potency and spectrum of activity .
Case Study: Structural Modifications
Research into structural analogs of this compound has shown promise in improving its binding affinity for target enzymes. For instance, phosphinate analogs have been developed that demonstrate competitive inhibition against glucosamine-6-phosphate synthase, suggesting avenues for drug design that can overcome resistance mechanisms .
Agricultural Applications
Beyond medical uses, this compound may also find applications in agriculture as a biopesticide. Its ability to inhibit fungal pathogens could be harnessed to protect crops from diseases caused by fungi, reducing reliance on synthetic fungicides.
Wirkmechanismus
Anticapsin exerts its effects by inhibiting the enzyme glucosamine-6-phosphate synthase (GFA). This enzyme is crucial for the synthesis of glucosamine-6-phosphate, a key precursor in the biosynthesis of bacterial peptidoglycan and fungal mannoproteins . By inhibiting GFA, this compound disrupts the formation of cell walls in bacteria and fungi, leading to cell lysis and death . The interaction between this compound and GFA involves the formation of a covalent bond with the enzyme’s active site, effectively blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Features of Anticapsin and Related Compounds
Mode of Action
- This compound : Irreversibly inhibits GFA by mimicking glutamine, disrupting cell wall biosynthesis . Molecular simulations confirm its stable binding to GFA’s active site .
- Bacilysin : Acts as a prodrug; its transport into cells is more efficient than this compound alone due to peptide uptake systems .
- Difficidin : Inhibits protein synthesis via ribosomal binding and destabilizes membranes .
Biologische Aktivität
Anticapsin, a non-proteinogenic amino acid produced by Bacillus species, is primarily recognized for its role as a component of the dipeptide antibiotic bacilysin. This compound exhibits significant biological activity, particularly as an inhibitor of glucosamine-6-phosphate synthase, an enzyme crucial for bacterial cell wall synthesis. This article explores the biosynthesis, mechanism of action, and antimicrobial efficacy of this compound, supported by relevant data and case studies.
1. Biosynthesis of this compound
This compound is synthesized as part of the bacilysin biosynthetic pathway. The genes involved in this process include bacA, bacB, bacC, bacD, and bacE, which collectively encode enzymes that catalyze the formation of bacilysin from prephenate. The biosynthetic pathway can be summarized as follows:
- BacA : Functions as a prephenate dehydratase.
- BacB : Belongs to the bicupin iron enzyme family.
- BacC : Proposed to have reductase or dehydrogenase activity.
- BacD : An L-amino acid ligase critical for dipeptide formation.
- BacE : Involved in host resistance mechanisms.
The enzymatic conversion of bacilysin into this compound occurs through hydrolysis by cytoplasmic peptidases, releasing the active compound that inhibits glucosamine-6-phosphate synthase .
This compound functions by mimicking glutamine and irreversibly binding to glucosamine-6-phosphate synthase. This binding prevents the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, leading to a depletion of nucleotide precursors necessary for peptidoglycan biosynthesis. The structural characteristics of this compound facilitate its covalent attachment to the enzyme's active site, which is primarily cysteine thiol .
3. Antimicrobial Activity
While bacilysin exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria and fungi, this compound alone has limited antibacterial properties. The minimum inhibitory concentrations (MIC) for this compound vary significantly based on the bacterial strain and growth conditions:
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
Bacilysin | E. coli | 0.001 |
This compound | Staphylococcus aureus | 250 |
This compound | Candida albicans | 62 |
These values indicate that while bacilysin is effective at low concentrations, this compound requires much higher concentrations to exert any effect .
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on GlmS Inhibition : Research demonstrated that this compound acts similarly to other glutamine analogs by covalently binding to GlmS, leading to bacterial cell death due to disrupted peptidoglycan biosynthesis. This study emphasized the specificity of this compound's action and its potential therapeutic implications against resistant bacterial strains .
- Comparative Analysis with Bacilysin : Investigations into the transport mechanisms revealed that bacilysin's efficacy is partly due to its ability to be transported into bacterial cells more efficiently than this compound. Mutations in peptide transport systems were identified in resistant strains, suggesting a pathway for developing resistance against these antibiotics .
Q & A
Q. What enzymatic pathway governs Anticapsin biosynthesis in Bacillus subtilis?
this compound is synthesized via a four-enzyme cascade: BacA (prephenate decarboxylase), BacB (allylic isomerase), YwfH (short-chain reductase), and YwfG (transaminase). BacA initiates the pathway by decarboxylating prephenate without aromatic ring formation, generating 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP₄). BacB isomerizes this intermediate to H₂HPP₅, which undergoes NADH-dependent conjugate reduction by YwfH to form tetrahydro-4-hydroxyphenylpyruvate (H₄HPP). Finally, YwfG transaminates H₄HPP using L-Phe as an amino donor to yield tetrahydrotyrosine (H₄Tyr), a precursor to this compound .
Methodological Insight : Pathway elucidation relied on enzyme purification, kinetic assays (e.g., Michaelis-Menten analysis for BacA’s Kₘ and kₐₜ ), and structural validation via NMR (1H, 13C COSY, HMBC) and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound biosynthesis intermediates?
- HPLC : Used to monitor enzyme activity (e.g., BacA/BacB reactions with prephenate) and quantify product formation via UV absorbance (e.g., A₂₅₈ for H₂HPP₅) .
- NMR : 1H and 13C NMR (COSY, HSQC, HMBC) resolved structural ambiguities in intermediates like H₂HPP₄ and H₄Tyr. Deuterated buffers (D₂O) minimized decomposition during freeze-drying and enabled real-time monitoring of isomerization kinetics .
- LC-MS : High-resolution MS in negative ion mode confirmed molecular formulas (e.g., H₂HPP₅: m/z 209.0452 [M-H]⁻) .
Key Data : NMR assignments for H₄Tyr included δ 3.95 (C3-H), δ 2.65 (C9a-H), and δ 1.85 (C8-H), with HMBC correlations confirming cyclohexenol ring geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme functional assignments (e.g., BacB’s role as isomerase vs. oxidase)?
Initial bioinformatics suggested BacB might act as an oxidase due to its dicupin fold and metal-binding homology . However, kinetic and isotopic labeling studies revealed its allylic isomerase activity :
- Deuterium Incorporation : BacB selectively introduces a deuteron at C9 in D₂O during H₂HPP₄→H₂HPP₅ conversion, aligning with isomerization (not oxygenation) .
- Real-Time NMR : Monitoring H₂HPP₄ signal decay (δ 6.25 ppm) and H₂HPP₅ formation (δ 6.65 ppm) over 12 hours confirmed non-enzymatic isomerization, while BacB accelerated this process 10-fold .
Experimental Design : Combine structural biology (X-ray crystallography for active-site analysis) with substrate analogs (e.g., C9-deuterated prephenate) to dissect catalytic mechanisms .
Q. What kinetic parameters define BacA-catalyzed prephenate decarboxylation?
BacA exhibits a Kₘ of 15.8 mM for prephenate and kₐₜ of 0.12 s⁻¹ under standard conditions (40 mM phosphate buffer, pH 7.5). Reaction progress was tracked via UV scans (220–340 nm), with linear A₂₅₈ increase indicating H₂HPP₄ accumulation .
Methodological Note : Baseline correction for prephenate absorbance (λₘₐₓ 257 nm) and use of excess cofactors (NADH, PLP) minimized interference .
Q. How do isotope labeling studies validate the this compound biosynthetic pathway?
Radiolabeled shikimate feeding in B. subtilis confirmed prephenate as the precursor, as labeled carbons were incorporated into bacilysin but not Phe/Tyr . For in vitro studies:
Q. What unresolved steps remain in this compound biosynthesis?
Three post-H₄Tyr transformations are uncharacterized:
Epoxidation : The C5–C6 double bond in H₄Tyr must be epoxidized. Candidate enzymes (e.g., BacC, a putative oxidoreductase) require activity assays with H₄HPP or H₄Tyr .
C7 Oxidation : Conversion of the C7 hydroxyl to a ketone (this compound’s defining feature) may involve BacC or an unidentified oxidase .
Transamination Order : Whether epoxidation precedes or follows transamination is unclear. Use 13C-labeled H₄Tyr and MS/MS to track intermediate modifications .
Q. How can 2D-NMR distinguish enzyme-catalyzed vs. non-enzymatic isomerization products?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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